6-amino-1-methyl-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC13520035
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 6-amino-1-methylindole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14) |
| Standard InChI Key | UDBHAWXAHRQVEX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C=C(C=C2)N)C(=O)O |
| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic indole system substituted with three functional groups:
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Methyl group at position 1 ().
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Amino group (-NH) at position 6.
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Carboxylic acid (-COOH) at position 3.
The IUPAC name is 6-amino-1-methylindole-3-carboxylic acid, and its SMILES representation is . The planar indole ring facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.20 g/mol | |
| Purity | ≥95% | |
| LogP (Partition Coefficient) | ~1.2 (estimated) | |
| Solubility (pH 6.5) | 5.8 mM (thermodynamic) | |
| pKa (Carboxylic Acid) | ~4.7 |
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits characteristic signals for the methyl group (~3.7 ppm), aromatic protons (6.5–7.8 ppm), and carboxylic acid proton (~13 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 191.1 [M+H] .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves functionalizing the indole core through sequential substitutions. A patented method for analogous compounds (e.g., 1-methylindazole-3-carboxylic acid) involves reacting indazole-3-carboxylic acid with methylating agents in polar solvents containing alkaline earth metal alkoxides . For 6-amino-1-methyl-1H-indole-3-carboxylic acid, a plausible pathway includes:
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Methylation: Introducing the methyl group at N1 using methyl iodide under basic conditions.
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Nitration/Reduction: Introducing the amino group via nitration at position 6 followed by catalytic hydrogenation.
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Carboxylation: Installing the carboxylic acid group at position 3 using carbon dioxide or carboxylation reagents .
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Methylation | CHI, KCO, DMF | 85% | 90% |
| Nitration | HNO, HSO | 70% | 88% |
| Carboxylation | CO, Pd(OAc) | 65% | 95% |
Industrial-Scale Challenges
Large-scale production faces hurdles such as:
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Regioselectivity: Ensuring precise substitution at positions 1, 3, and 6.
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Purification: Removing byproducts like 2-methyl isomers, which form due to competing reactions .
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Safety: Handling hydrogen gas during alkoxide-mediated methylations .
Applications in Medicinal Chemistry
AMPK Activation
6-Amino-1-methyl-1H-indole-3-carboxylic acid derivatives (e.g., PF-06409577) are potent activators of AMPK, a key regulator of cellular energy homeostasis. In a TR-FRET assay, these compounds reduced the for the SAMS peptide substrate by 4.4-fold, enhancing enzymatic activity .
Table 3: Pharmacological Profile of PF-06409577
Antitumor Agents
The compound serves as a building block for kinase inhibitors. For example, coupling it with pyrrolizidine esters yields 5-HT receptor ligands, while reactions with pyrimidinones produce PKC inhibitors .
Metabolic Disorder Therapeutics
In ZSF-1 rat models of diabetic nephropathy, oral administration of derivatives reduced urinary albumin excretion by 60–70%, comparable to ramipril . Mechanistic studies linked this effect to AMPK-mediated inhibition of renal fibrosis.
Pharmacokinetics and Toxicity
ADME Properties
Future Perspectives
Future research should explore:
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Polypharmacology: Targeting multiple pathways (e.g., AMPK and mTOR) for synergistic effects.
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Prodrug Design: Enhancing oral bioavailability through ester or amide prodrugs.
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Crystallography: Resolving co-crystal structures with AMPK to guide rational drug design.
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